![molecular formula C5H2ClNO3S B2545229 3-Chloro-5-nitrothiophene-2-carbaldehyde CAS No. 2503206-03-7](/img/structure/B2545229.png)
3-Chloro-5-nitrothiophene-2-carbaldehyde
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Overview
Description
3-Chloro-5-nitrothiophene-2-carbaldehyde is a synthetic organic compound that has been increasingly receiving attention in the field of organic synthesis, pharmaceuticals, and materials science. It is used as a chemical for proteomics research as well as the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl) quinazolin-4-(1H)-ones and various novel oxime ether derivatives which are anti-protozoan agents .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrothiophene-2-carbaldehyde is C5H2ClNO3S . Its average mass is 191.59 Da .Chemical Reactions Analysis
3-Chloro-5-nitrothiophene-2-carbaldehyde is used in the activity of mefloquine-oxazolidine derivatives against multidrug-resistant Mycobacterium tuberculosis .Scientific Research Applications
Organic Synthesis and Chemical Reactions
3-Chloro-5-nitrothiophene-2-carbaldehyde serves as a key intermediate in the synthesis of functional derivatives of thiophene, which are valuable in constructing complex organic molecules. The compound's nitration and subsequent reactions facilitate the production of derivatives with potential application in medicinal chemistry and materials science. For instance, it is used in the decarboxylation and oxidation processes to produce ethoxycarbonyl and methylthiophenes derivatives, demonstrating its versatility in chemical synthesis (Shvedov et al., 1973).
Biological Activity
In the realm of biological applications, derivatives of 3-Chloro-5-nitrothiophene-2-carbaldehyde have been studied for their antimicrobial properties. A range of substituted thiophenes has been evaluated for their inhibitory activity against various organisms, including E. coli and M. luteus. These studies provide insights into the potential use of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives as antimicrobial agents, contributing to the development of new therapeutic compounds (Morley & Matthews, 2006).
Materials Science
In materials science, the compound's derivatives have shown promise in the development of electronic devices. For example, a molecule containing a nitroamine redox center demonstrated significant on-off peak-to-valley ratios and negative differential resistance, highlighting the potential of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
properties
IUPAC Name |
3-chloro-5-nitrothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCHMGRUCAMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrothiophene-2-carbaldehyde |
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